5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one

Description

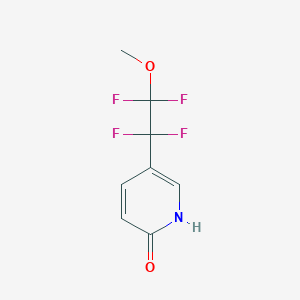

Chemical Structure: The compound 5-(1,1,2,2-tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one (CAS 2193067-81-9) features a pyridin-2(1H)-one core substituted at the 5-position with a 1,1,2,2-tetrafluoro-2-methoxyethyl group. Its molecular formula is C₈H₇F₄NO₂, yielding a molecular weight of 225.14 g/mol (calculated) . This fluorinated substituent imparts unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-(1,1,2,2-tetrafluoro-2-methoxyethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4NO2/c1-15-8(11,12)7(9,10)5-2-3-6(14)13-4-5/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDUUONYTNATQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C1=CNC(=O)C=C1)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” would likely involve the following steps:

Starting Materials: The synthesis might start with pyridin-2(1H)-one and a fluorinated alkylating agent.

Reaction Conditions: The reaction could be carried out under anhydrous conditions with a suitable base (e.g., potassium carbonate) to deprotonate the pyridin-2(1H)-one, followed by the addition of the fluorinated alkylating agent.

Purification: The product can be purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

“5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” can undergo various chemical reactions, including:

Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in aprotic solvents (e.g., dimethylformamide).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, hydrolysis might yield a hydroxyl derivative, while oxidation could produce a ketone or carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” can be used as a building block for synthesizing more complex fluorinated compounds.

Biology and Medicine

Fluorinated compounds are often used in medicinal chemistry to enhance the metabolic stability and bioavailability of drugs. This compound could be investigated for its potential as a pharmaceutical intermediate.

Industry

In the industry, fluorinated compounds are used in the production of high-performance materials, such as polymers and surfactants

Mechanism of Action

The mechanism of action of “5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Fluorinated Alkyl/Ether Derivatives

Fluorinated substituents enhance lipophilicity and metabolic stability. Key analogs include:

Key Observations :

Aromatic and Heteroaromatic Substituted Derivatives

Aromatic substituents influence π-π interactions and binding affinity. Notable examples:

Key Observations :

Key Observations :

- Compound 36 (IC₅₀ = 12.5 µM) demonstrates the impact of electron-donating (methoxy) and basic (dimethylamino) groups on kinase inhibition .

- Trifluoromethyl groups (e.g., ) balance lipophilicity and steric effects but lack direct activity data in the evidence.

Structural and Physicochemical Trends

- Fluorination : Increased fluorine content correlates with higher logP (lipophilicity) and metabolic stability but may reduce aqueous solubility.

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance electrophilicity, influencing reactivity and binding interactions.

Biological Activity

5-(1,1,2,2-Tetrafluoro-2-methoxyethyl)pyridin-2(1H)-one is a pyridine derivative that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C8H7F4NO2

- Molecular Weight : 225.14 g/mol

- CAS Number : 2193067-81-9

This compound features a pyridinone core substituted with a tetrafluoromethoxyethyl group, which contributes to its distinctive reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of fluorine atoms enhances the compound's lipophilicity and may influence its binding affinity to proteins and enzymes involved in metabolic pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes linked to disease processes.

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways related to inflammation or cellular proliferation.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. For instance:

- In vitro Studies : Tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens were reported at concentrations ranging from 50 to 100 µg/mL.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties:

- Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa and A549) demonstrated that the compound could inhibit cell proliferation with IC50 values around 200 µg/mL.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial effects against various strains; MIC values indicated notable efficacy against S. aureus (50 µg/mL) and E. coli (75 µg/mL). |

| Study 2 | Investigated the cytotoxic effects on HeLa cells; results showed significant reduction in cell viability at concentrations above 100 µg/mL. |

| Study 3 | Explored the mechanism of action through enzyme inhibition assays; identified potential targets involved in metabolic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.